molecular formula C14H19NO3 B1358253 Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate CAS No. 392690-98-1

Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate

Cat. No.: B1358253
CAS No.: 392690-98-1
M. Wt: 249.3 g/mol
InChI Key: ZIIVWFQRLJHUNJ-UHFFFAOYSA-N
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Description

Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate (CAS 392690-98-1) is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol. It is supplied with a minimum purity of 95% and is intended for Research and Development use only by technically qualified persons. This product is not intended for use in foods, cosmetics, drugs, consumer products, biocides, or pesticides. Piperidine-based benzoate esters are valuable building blocks in medicinal chemistry and materials science research. They serve as key synthetic intermediates and versatile ligands for constructing functional metal complexes. Specifically, aromatic compounds featuring both ester groups and piperidine moieties have been identified as promising precursors for highly emissive metal complexes used in Organic Light-Emitting Diodes (OLEDs) and as strong light-absorbing materials for dye-sensitized solar cells. The piperidine ring in such structures typically adopts a chair conformation, and the molecular conformation can be stabilized by intramolecular interactions, which can influence the compound's solid-state properties and suitability for crystal engineering. For safe handling, refer to the associated Safety Data Sheet. All products are for research use only and are not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-[4-(hydroxymethyl)piperidin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-14(17)12-2-4-13(5-3-12)15-8-6-11(10-16)7-9-15/h2-5,11,16H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIVWFQRLJHUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594770
Record name Methyl 4-[4-(hydroxymethyl)piperidin-1-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392690-98-1
Record name Methyl 4-[4-(hydroxymethyl)piperidin-1-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate typically involves the following steps:

    Formation of 4-(hydroxymethyl)piperidine: This intermediate can be synthesized by the reduction of 4-piperidone using a suitable reducing agent such as sodium borohydride.

    Esterification: The hydroxymethyl group of 4-(hydroxymethyl)piperidine is then esterified with methyl 4-bromobenzoate in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-(4-(carboxymethyl)piperidin-1-yl)benzoic acid.

    Reduction: 4-(4-(hydroxymethyl)piperidin-1-yl)benzyl alcohol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound can be used in the development of polymers and resins with specific properties.

    Biological Studies: It serves as a probe in studying the interactions of piperidine derivatives with biological targets.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl 4-(Piperidin-1-ylcarbonyl)benzoate

  • Structure : The piperidine ring is linked to the benzoate via a carbonyl group instead of a hydroxymethyl-substituted piperidine.
  • Key Data: Single-crystal X-ray diffraction confirmed its planar structure with a mean σ(C–C) bond length of 0.002 Å . Synthesis yield and purity: Not explicitly reported.

Ethyl 4-((4-(4-Amino-6-(Mesitylamino)-1,3,5-Triazin-2-ylamino)piperidin-1-yl)methyl)benzoate (6a2)

  • Structure : Features a triazine substituent on the piperidine ring and an ethyl ester.
  • Key Data :
    • Yield: 69.4% .
    • Melting point: 141–143°C .
  • Applications: Demonstrated anti-HIV activity as a non-nucleoside reverse transcriptase inhibitor (NNRTI) .
  • Differentiation : The bulky triazine group enhances interaction with viral enzymes but reduces metabolic stability compared to the hydroxymethyl analog .

Methyl 4-((4-(Hydroxydiphenylmethyl)piperidin-1-yl)methyl)benzoate

  • Structure : Piperidine substituted with a hydroxydiphenylmethyl group.
  • Key Data :
    • Synthesized via esterification under inert atmosphere .
    • Molecular weight: Higher (~383 g/mol) due to the diphenyl group.

Methyl 4-(4-Sulfamoyl-1,1′-Biphenyl-4′-Hydroxymethyl)benzoate (5.12)

  • Structure : Contains a sulfamoyl-biphenyl-hydroxymethyl moiety.
  • Key Data :
    • Synthesis yield: 24% via silica gel chromatography .
  • Applications : Investigated as a tubulin inhibitor for cancer chemotherapy .
  • Differentiation : The sulfamoyl-biphenyl group enhances binding to tubulin but introduces synthetic complexity .

Methyl 4-[(4-Aminopiperidin-1-yl)methyl]benzoate Dihydrochloride

  • Structure: Piperidine substituted with an amino group.
  • Key Data :
    • Molecular formula: C₁₄H₂₀N₂O₂·2HCl .
    • Hazard: Requires handling in ventilated areas due to inhalation risks .
  • Differentiation: The amino group improves water solubility but may reduce stability under acidic conditions .

Methyl 4-(Piperidin-1-ylmethyl)benzoate

  • Structure : Lacks the hydroxymethyl substituent on piperidine.
  • Key Data :
    • CAS: 68453-37-2 .
    • Simpler structure with lower molecular weight (233.30 g/mol).
  • Differentiation : Reduced steric hindrance may enhance bioavailability but limit target specificity .

Methyl 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzoate

  • Structure : Hydroxymethyl group at the 3-position of piperidine.
  • Key Data :
    • CAS: 415952-27-1 .
    • Purity: 95% .
  • Differentiation : Altered substitution position affects conformational flexibility and receptor binding .

tert-Butyl 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzoate

  • Structure : tert-butyl ester replaces the methyl ester.
  • Key Data :
    • CAS: 1401966-70-8 .
    • Purity: 90% .
  • Differentiation : The tert-butyl group enhances steric protection of the ester, improving metabolic stability .

Biological Activity

Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate, a compound with significant pharmacological potential, has been the subject of various studies investigating its biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₉N₃O₃
  • Molecular Weight : 273.32 g/mol
  • CAS Number : 392690-98-1

The compound features a benzoate moiety linked to a piperidine ring, which is hydroxymethylated. This structure is significant for its interaction with biological targets due to the presence of functional groups that enhance lipophilicity and facilitate cellular uptake.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains.

Study Findings:

  • Minimum Inhibitory Concentration (MIC) :
    • Against Staphylococcus aureus : 16 µg/mL
    • Against Escherichia coli : 16 µg/mL
  • Mechanism of Action :
    • Disruption of bacterial cell wall synthesis.
    • Interference with metabolic pathways.

Data Summary Table

Activity TypeTest OrganismMIC ValueMechanism of Action
AntimicrobialStaphylococcus aureus16 µg/mLDisruption of cell wall synthesis
AntimicrobialEscherichia coli16 µg/mLInterference with metabolic pathways

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, revealing its efficacy against various cancer cell lines.

Study Findings:

  • In Vitro Efficacy :
    • Against breast cancer cells: IC₅₀ ~5 µM
    • Against colon cancer cells: IC₅₀ ~7 µM
  • Mechanism of Action :
    • Induction of apoptosis via caspase activation.
    • Inhibition of cell cycle progression.

Data Summary Table

Activity TypeCell LineIC₅₀ ValueMechanism of Action
AnticancerBreast cancer cells~5 µMInduction of apoptosis
AnticancerColon cancer cells~7 µMInhibition of cell cycle progression

Case Study 1: Anticancer Efficacy

A study published in Nature reported that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Case Study 2: Antimicrobial Activity Assessment

In another investigation, the compound was assessed against multi-drug resistant bacterial strains. The results confirmed its potential as an alternative therapeutic agent in treating resistant infections, showing comparable effectiveness to established antibiotics .

Q & A

Q. What are the common synthetic routes for Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate, and how is the reaction optimized?

Methodological Answer: A typical synthesis involves nucleophilic substitution between methyl 4-(bromomethyl)benzoate and 4-(hydroxymethyl)piperidine. The reaction is conducted in acetone with potassium carbonate as a base under reflux conditions (60–80°C), followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Optimization strategies include:

  • Catalyst/Solvent Screening : Testing polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity.
  • Temperature Control : Maintaining reflux to accelerate substitution while avoiding decomposition.
  • Stoichiometry : Using a 1.2:1 molar ratio of piperidine derivative to bromomethyl ester to minimize unreacted starting material.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should be noted?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the ester methyl group (~3.8–3.9 ppm in ¹H NMR; ~52 ppm in ¹³C NMR) and the piperidine hydroxymethyl group (δ ~3.5–4.0 ppm for -CH2OH) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass accuracy.
  • IR Spectroscopy : Identify ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl (-OH stretch at ~3300 cm⁻¹).

Advanced Research Questions

Q. How can researchers address low yields in the nucleophilic substitution step during synthesis?

Methodological Answer: Low yields (~35% in analogous reactions ) often stem from steric hindrance at the piperidine nitrogen or competing side reactions. Mitigation strategies include:

  • Protecting Group Chemistry : Temporarily protecting the hydroxymethyl group (e.g., as a silyl ether) to reduce steric bulk .
  • Microwave-Assisted Synthesis : Reducing reaction time and improving efficiency via controlled heating .
  • Alternative Bases : Testing cesium carbonate or DBU for enhanced reactivity in polar solvents .

Q. What strategies are recommended for analyzing and resolving contradictions in NMR data across different studies?

Methodological Answer: Contradictions in NMR data (e.g., chemical shift variability) may arise from solvent effects, pH, or crystallinity. To resolve discrepancies:

  • Solvent Standardization : Compare spectra in identical solvents (e.g., CDCl3 vs. DMSO-d6) .
  • X-ray Crystallography : Validate proton environments via crystal structure analysis (e.g., piperidine chair conformation ).
  • Dynamic NMR : Assess rotational barriers of the piperidine ring if splitting patterns suggest restricted motion .

Q. How can the hydroxymethyl group on the piperidine ring be selectively functionalized without affecting the ester group?

Methodological Answer: Selective functionalization requires orthogonal protection:

  • Step 1 : Protect the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether using TBSCl/imidazole in DMF .
  • Step 2 : Perform ester hydrolysis (e.g., with LiOH/THF-H2O) to generate the free carboxylic acid for further coupling.
  • Step 3 : Deprotect the TBS group using tetrabutylammonium fluoride (TBAF) .

Q. What analytical methods are suitable for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • HPLC-PDA Analysis : Monitor degradation using a C18 column with a mobile phase of methanol/pH 4.6 sodium acetate buffer (65:35) to detect ester hydrolysis or oxidation byproducts .
  • Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze purity changes .

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